1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-((1-Isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-carbaldehyde derivative characterized by a pyrrolidine ring substituted with an isobutyl group at the N1 position and a triazole-carbaldehyde moiety at the C3 position. This compound combines structural features of heterocyclic amines and aldehyde functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis likely involves the reaction of a pre-formed 1,2,3-triazole-4-carbaldehyde with an isobutyl-substituted pyrrolidine derivative, as inferred from analogous procedures for triazole-carbaldehyde derivatives .
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C12H20N4O/c1-10(2)5-15-4-3-11(6-15)7-16-8-12(9-17)13-14-16/h8-11H,3-7H2,1-2H3 |
InChI Key |
CXPZDDWKFBZOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(C1)CN2C=C(N=N2)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step route involving:
Stepwise Preparation
| Step | Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Pyrrolidine ring formation and isobutyl substitution | Synthesis of 1-isobutylpyrrolidine via nucleophilic substitution or reductive amination of suitable precursors | Alkylation with isobutyl halides (e.g., isobutyl bromide), amine precursors, base (e.g., K2CO3), solvent (e.g., DMF), moderate heating |
| 2 | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Formation of the 1,2,3-triazole ring by cycloaddition of azide and alkyne precursors | Cu(I) catalyst (CuSO4 + sodium ascorbate), solvents like ethanol or water, room temperature to reflux |
| 3 | Formylation (aldehyde introduction) | Installation of the aldehyde group at the 4-position of the triazole ring | Vilsmeier-Haack reaction (POCl3/DMF), or oxidation of methyl/triazolylmethyl precursors using MnO2 or TEMPO |
Representative Synthetic Route
Synthesis of 1-isobutylpyrrolidine: Starting from pyrrolidine, alkylation with isobutyl bromide under basic conditions yields 1-isobutylpyrrolidine.
Preparation of azido or alkyne intermediate: Functionalization of the pyrrolidine side chain with an azide or alkyne group to enable cycloaddition.
CuAAC reaction: The azide and alkyne precursors undergo copper-catalyzed cycloaddition to form the 1,2,3-triazole ring linked to the pyrrolidine moiety.
Formylation of the triazole: The 4-position on the triazole ring is formylated using Vilsmeier-Haack conditions or selective oxidation to yield the aldehyde functionality.
Analysis of Reaction Parameters and Conditions
| Reaction Step | Critical Parameters | Notes |
|---|---|---|
| Pyrrolidine alkylation | Temperature: 50–80 °C; solvent polarity; base strength | Over-alkylation can be minimized by controlling stoichiometry |
| CuAAC cycloaddition | Catalyst loading: 5–10 mol% Cu(I); solvent: ethanol/water mixture; temperature: RT to 60 °C | High regioselectivity for 1,4-disubstituted triazoles; mild conditions |
| Formylation | Temperature: 0–40 °C; reagent stoichiometry (POCl3/DMF ratio) | Avoids overreaction and side-products; alternative oxidation methods possible |
Chemical Reaction Types and Reagents
| Reaction Type | Reagents | Products | Remarks |
|---|---|---|---|
| Alkylation | Isobutyl bromide, base (K2CO3) | 1-isobutylpyrrolidine | Requires dry conditions to prevent hydrolysis |
| CuAAC cycloaddition | CuSO4, sodium ascorbate | 1,2,3-triazole ring formation | High yield, regioselective |
| Formylation | POCl3, DMF or MnO2, TEMPO | Aldehyde at triazole 4-position | Vilsmeier-Haack preferred for selectivity |
Spectroscopic Characterization
Key characterization techniques and spectral markers include:
- ¹H NMR: Aldehyde proton at ~9.8–10.0 ppm; triazole C-H at ~7.5–8.0 ppm; isobutyl methylene and methyl signals around 0.9–3.0 ppm.
- ¹³C NMR: Aldehyde carbon at ~190–195 ppm; triazole carbons between 120–150 ppm.
- FTIR: Strong C=O stretch of aldehyde at 1700–1720 cm⁻¹; triazole ring C-N stretches at 1450–1500 cm⁻¹.
- Mass Spectrometry: Molecular ion peak consistent with C12H20N4O (molecular weight ~236.31 g/mol).
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Alkylation of pyrrolidine | Introduction of isobutyl group via alkyl halide | Straightforward, high yield | Requires careful control to avoid polyalkylation |
| CuAAC cycloaddition | Formation of triazole ring using azide-alkyne click chemistry | High regioselectivity, mild conditions | Requires handling of azides (safety considerations) |
| Formylation via Vilsmeier-Haack | Introduction of aldehyde group at triazole 4-position | Selective, well-documented | Sensitive to moisture, requires careful quenching |
| Oxidation alternatives | MnO2 or TEMPO oxidation of methyl precursors | Mild, selective | May require multiple purification steps |
Chemical Reactions Analysis
Types of Reactions
1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides.
Condensation: Amines, hydrazines, or other nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted triazole derivatives.
Condensation: Imines or hydrazones.
Scientific Research Applications
1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its isobutylpyrrolidinylmethyl substituent, which distinguishes it from other triazole-carbaldehydes. Below is a comparative analysis with key analogs:
Physicochemical Properties
- IR Spectroscopy : The aldehyde C=O stretch in triazole-carbaldehydes typically appears near 1630–1647 cm⁻¹ . For the target compound, the presence of the pyrrolidine ring may slightly shift this peak due to inductive effects.
- NMR : The aldehyde proton (CHO) resonates as a singlet near δ 9.1–9.3 ppm in DMSO , while the isobutyl group’s methyl protons are expected near δ 0.8–1.2 ppm .
Challenges and Limitations
- Stability : Aldehyde groups are prone to oxidation, necessitating stabilized formulations.
- Synthetic Complexity : Introducing branched alkyl chains (e.g., isobutyl) requires precise control to avoid byproducts .
- Biological Data Gaps : While structural analogs are well-characterized, specific activity data for the target compound remains unreported in the literature surveyed.
Biological Activity
1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a notable compound in medicinal chemistry due to its diverse biological activities. It belongs to the triazole class of compounds, which are recognized for their potential therapeutic applications, particularly in antimicrobial, antifungal, and anticancer domains. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 236.31 g/mol. The compound features a triazole ring connected to a pyrrolidine moiety with an isobutyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C12H20N4O |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | CXPZDDWKFBZOIZ-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets:
Molecular Targets:
- Enzymes involved in metabolic pathways.
- Receptors linked to cellular signaling.
Biological Pathways:
The compound may inhibit microbial growth, induce apoptosis in cancer cells, or modulate immune responses through various signaling pathways.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains and fungi.
Case Study:
In a study assessing the antimicrobial efficacy of triazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound's anticancer potential has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Research Findings:
A study involving human cancer cell lines reported that treatment with the compound resulted in a significant reduction in cell viability (up to 70%) compared to control groups . The mechanism involves the activation of apoptotic signals and inhibition of cell proliferation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | MIC (µg/mL) against S. aureus |
|---|---|---|
| 1-(1-isobutylpyrrolidin-3-yl)methanamine | Moderate antimicrobial | 64 |
| 1-(isobutylpyrrolidin-2-yl)methyltriazole | High antifungal | 16 |
| 1-((1-isobutylpyrrolidin-3-yl)methyl)-triazole | High antimicrobial & anticancer | 32 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core, followed by functionalization of the pyrrolidine moiety. Key steps include:
- Step 1 : Reacting propargyl aldehyde derivatives with azides under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate in ethanol/water at 60°C) .
- Step 2 : Introducing the isobutyl group to pyrrolidine via nucleophilic substitution (e.g., using isobutyl bromide and K₂CO₃ in DMF at 80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm regioselectivity of the triazole ring and substitution patterns on pyrrolidine .
- FTIR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and triazole (C-N stretches ~1450 cm⁻¹) functional groups .
- X-ray Crystallography : Use SHELXL for structure refinement. Key parameters: R-factor < 5%, anisotropic displacement parameters for heavy atoms .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 221.13) .
Q. What solvent systems and reaction conditions minimize by-products during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions; ethanol/water mixtures for CuAAC to enhance regioselectivity .
- Catalyst Optimization : Use 10 mol% Cu(I) for click chemistry to avoid unreacted intermediates .
- Monitoring : Thin-layer chromatography (TLC) with UV detection at 254 nm to track reaction progress .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding affinity of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity of the aldehyde group (software: Gaussian 16) .
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like enoyl-ACP reductase (target for antimicrobial studies). Focus on hydrogen bonding between the aldehyde and catalytic residues (e.g., Tyr158) .
- MD Simulations : Run 100 ns simulations in GROMACS to evaluate stability of ligand-protein complexes .
Q. How do structural modifications (e.g., substituents on pyrrolidine) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with cyclopropyl, thiophene, or fluorophenyl groups. Test antimicrobial activity via MIC assays against S. aureus and E. coli .
- Data Analysis : Use ANOVA to compare bioactivity (p < 0.05 significance). Isobutyl groups enhance lipophilicity (logP ~2.5), improving membrane permeability .
Q. How can crystallographic data contradictions (e.g., disorder in the pyrrolidine ring) be resolved?
- Methodological Answer :
- Refinement Strategies : In SHELXL, apply PART instructions to model disorder. Use ISOR and DELU restraints to stabilize thermal parameters .
- Validation Tools : Check PLATON/ADDSYM for missed symmetry and Mercury for Hirshfeld surface analysis .
- Data Collection : Collect high-resolution data (d < 0.8 Å) at 100 K to reduce thermal motion artifacts .
Q. What strategies optimize the compound’s stability in aqueous media for pharmacological studies?
- Methodological Answer :
- Protection of Aldehyde : Convert to oxime derivatives (e.g., hydroxylamine HCl in ethanol, pH 4.5) to prevent oxidation .
- Formulation : Use cyclodextrin inclusion complexes (e.g., β-cyclodextrin in PBS) to enhance solubility. Characterize via phase-solubility diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
